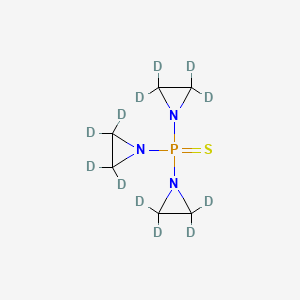

Triethylenethiophosphoramide-d12

Description

Contextualizing Triethylenethiophosphoramide as an Alkylating Agent in Research

Triethylenethiophosphoramide, commonly known as Thiotepa, is a polyfunctional alkylating agent that has been a subject of scientific investigation for decades. nih.govnih.gov Its cytotoxic effects are primarily attributed to its ability to transfer alkyl groups to cellular macromolecules, most notably DNA. patsnap.comyoutube.com This process, known as alkylation, leads to the formation of cross-links within and between DNA strands. patsnap.com These cross-links disrupt fundamental cellular processes such as DNA replication and transcription, ultimately inhibiting cell division and inducing cell death. patsnap.com

The mechanism of action involves the release of ethylenimine radicals, which are highly reactive and disrupt the bonds of DNA. pediatriconcall.com Thiotepa itself is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. patsnap.com In the liver, it is metabolized by cytochrome P450 enzymes into its active metabolite, TEPA (triethylenephosphoramide), which is also capable of DNA alkylation. nih.govpatsnap.com Research has shown that Thiotepa can induce the formation of N7-aminoethyl guanine (B1146940) and aminoethyl adenine (B156593) lesions in DNA. nih.gov

The reactivity of alkylating agents like Thiotepa is not limited to DNA; they can also react with other nucleophilic sites on proteins and other cellular components. patsnap.comyoutube.com This broad reactivity underscores the importance of detailed mechanistic studies to fully understand their biological effects.

Significance of Deuterated Analogs in Mechanistic and Metabolic Research

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in scientific research, particularly in the fields of analytical chemistry, drug metabolism, and mechanistic studies. clearsynth.comnih.gov The substitution of hydrogen with deuterium results in a molecule with a higher mass but nearly identical chemical properties. aptochem.com This subtle change has profound implications for research methodologies.

Furthermore, deuteration can lead to a "metabolic switching" or "metabolic shunting," where the blockage of one metabolic pathway redirects the metabolism towards other routes. nih.govacs.org Studying these shifts provides deeper insights into the complex network of metabolic transformations a compound undergoes in the body.

Role of Triethylenethiophosphoramide-d12 as a Stable Isotope Tracer

This compound serves as a stable isotope tracer, a critical component in modern bioanalytical techniques, particularly those involving mass spectrometry. aptochem.comscioninstruments.com Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. scioninstruments.comresearchgate.net

In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample. aptochem.com By comparing the analytical signal of the target analyte to that of the internal standard, researchers can accurately determine the concentration of the analyte, compensating for variations that can occur during sample preparation, extraction, and analysis. clearsynth.comaptochem.com

The ideal internal standard behaves identically to the analyte throughout the entire analytical process. aptochem.com Because this compound has virtually the same chemical and physical properties as the non-deuterated Thiotepa, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. aptochem.com This allows for highly precise and accurate quantification of Thiotepa and its metabolites in complex biological matrices like blood, urine, and tissue samples. nih.govnih.gov The use of deuterated standards like this compound is essential for robust and reliable pharmacokinetic studies, enabling researchers to trace the absorption, distribution, metabolism, and excretion of the drug with high confidence. prosciento.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H12N3PS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

sulfanylidene-tris(2,2,3,3-tetradeuterioaziridin-1-yl)-λ5-phosphane |

InChI |

InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

FOCVUCIESVLUNU-LBTWDOQPSA-N |

Isomeric SMILES |

[2H]C1(C(N1P(=S)(N2C(C2([2H])[2H])([2H])[2H])N3C(C3([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CN1P(=S)(N2CC2)N3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for Triethylenethiophosphoramide D12

Isotopic Labeling Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through two primary strategies: "bottom-up" synthesis using deuterated starting materials or "top-down" late-stage hydrogen-deuterium (H/D) exchange on the final compound or a late-stage intermediate.

For a molecule like Triethylenethiophosphoramide, which contains three aziridine (B145994) rings, a "bottom-up" approach is generally preferred to ensure complete and specific deuteration of the ethylenimine moieties. This involves the synthesis of a key deuterated precursor, in this case, aziridine-d4. The use of deuterated starting materials ensures that the deuterium atoms are incorporated into the molecular skeleton from the outset, leading to a high degree of isotopic enrichment in the final product.

Late-stage H/D exchange reactions, while useful for some molecules, would likely be challenging for ThioTEPA due to the reactivity of the aziridine rings and the phosphorus-sulfur bond under the conditions often required for such exchanges. These conditions can include high temperatures, strong acids or bases, or metal catalysts, which could lead to ring-opening or degradation of the molecule. Therefore, building the molecule from deuterated blocks is the more viable and controlled strategy.

Chemical Synthesis Pathways of Deuterated Thiophosphoramides

The synthesis of Triethylenethiophosphoramide-d12 is not extensively detailed in publicly available literature; however, a logical synthetic pathway can be constructed based on the known synthesis of its non-deuterated counterpart and general principles of isotopic labeling. The most plausible route involves a two-step process: the synthesis of the key deuterated intermediate, aziridine-d4, followed by its reaction with thiophosphoryl chloride.

Step 1: Synthesis of Aziridine-d4

A common and effective method for synthesizing aziridines is the Wenker synthesis, which involves the cyclization of a β-amino alcohol. To produce aziridine-d4, one would start with a fully deuterated ethanolamine, ethanolamine-d4. The synthesis proceeds as follows:

Sulfation of Ethanolamine-d4: Ethanolamine-d4 is reacted with sulfuric acid to form the corresponding sulfate (B86663) ester.

Cyclization: The sulfate ester is then treated with a strong base, such as sodium hydroxide, to induce an intramolecular nucleophilic substitution. The amino group displaces the sulfate group, leading to the formation of the three-membered aziridine-d4 ring.

This method is advantageous as it allows for the direct incorporation of the deuterated ethyl group into the aziridine ring structure.

Step 2: Synthesis of this compound

With the deuterated precursor, aziridine-d4, in hand, the final step is the reaction with thiophosphoryl chloride (PSCl₃). This reaction is a standard method for the formation of thiophosphoramides.

PSCl₃ + 3 C₂D₄NH + 3 (C₂H₅)₃N → P(S)(N(CD₂)₂)₃ + 3 (C₂H₅)₃N·HCl

The resulting product is this compound.

Interactive Data Table: Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Thiophosphoryl chloride | PSCl₃ | Starting Material |

| Aziridine-d4 | C₂D₄NH | Deuterated Precursor |

| Triethylamine | (C₂H₅)₃N | Base/HCl Scavenger |

| This compound | C₆D₁₂N₃PS | Final Product |

| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct |

Interactive Data Table: Mass Spectrometric Properties of Triethylenethiophosphoramide and its Deuterated Analog

| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) |

| Triethylenethiophosphoramide | C₆H₁₂N₃PS | 190 | 147 |

| This compound | C₆D₁₂N₃PS | 202 | 155 |

The distinct difference in the mass-to-charge ratio (m/z) of the precursor and product ions between the native and deuterated compound is the basis for its use as an internal standard in quantitative mass spectrometry.

Advanced Analytical Techniques Utilizing Triethylenethiophosphoramide D12

Mass Spectrometry-Based Approaches for Quantification and Tracing

Mass spectrometry (MS) is a cornerstone analytical technique for the detection and quantification of Triethylenethiophosphoramide and its metabolites, with deuterated standards like Triethylenethiophosphoramide-d12 being indispensable for achieving high accuracy and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful platform for the detailed analysis of Thiotepa and its primary metabolite, N,N',N''-triethylenephosphoramide (Tepa). nih.govescholarship.org In these methods, LC separates the compounds of interest from the complex biological matrix, such as plasma, before they are ionized and detected by the mass spectrometer. nih.govescholarship.org The use of UPLC-ESI-QTOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) has enabled the identification of previously uncharacterized metabolites in mouse models, including monochloroTEPA and Thiotepa-mercapturate, by comparing samples from treated and control groups. nih.gov

Researchers have developed highly sensitive LC-MS/MS assays capable of quantifying Thiotepa and Tepa in small plasma volumes, which is particularly valuable in pediatric studies. nih.gov These assays utilize electrospray ionization (ESI) in positive mode and monitor specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). nih.govescholarship.org For instance, the transition of m/z 190→147 is monitored for Thiotepa, while m/z 174→131 is used for Tepa. nih.govescholarship.org The corresponding deuterated internal standard, this compound, is monitored using the transition m/z 202→155, allowing for precise quantification. nih.govescholarship.org

Interactive Table 1: LC-MS/MS Parameters for Thiotepa and Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Common Use |

| Triethylenethiophosphoramide (Thiotepa) | 190 | 147 | Analyte |

| N,N',N''-triethylenephosphoramide (Tepa) | 174 | 131 | Analyte (Metabolite) |

| This compound | 202 | 155 | Internal Standard |

| N,N',N''-triethylenephosphoramide-d12 (Tepa-d12) | 186 | 139 | Internal Standard |

This table summarizes typical mass transitions used in LC-MS/MS methods for the quantification of Thiotepa and its metabolite Tepa, along with their deuterated internal standards. nih.govescholarship.org

Gas chromatography (GC) and GC-MS have historically been employed for the analysis of Thiotepa and its metabolites. nih.govnih.gov In these methods, analytes are volatilized and separated in a gaseous mobile phase before detection. Early studies utilized GC with selective nitrogen/phosphorous detection to quantify Thiotepa and Tepa in patient urine. nih.gov GC-MS analysis was instrumental in identifying a metabolite where an aziridinyl group of Tepa was converted into a beta-chloroethyl moiety, identified as N,N'-diethylene-N''-2-chloroethylphosphoramide. nih.gov

While direct studies detailing the use of this compound specifically as a tracer in GC-MS are not prevalent, the principles of isotope tracing are directly applicable. As a stable isotope-labeled analog, this compound would serve as an excellent tracer to delineate the metabolic pathways of Thiotepa. When introduced into a biological system, its heavier mass allows its metabolic products to be clearly distinguished from the endogenous or non-labeled drug metabolites by the mass spectrometer, enabling precise tracking of metabolic transformations.

The most critical application of this compound in analytical chemistry is its role as an internal standard (IS) in quantitative assays. nih.govescholarship.org An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, but is mass-distinguishable. This compound fulfills these criteria perfectly for the quantification of Thiotepa.

In validated LC-MS/MS methods, a known concentration of this compound (along with Tepa-d12 for Tepa quantification) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration. This ratiometric approach corrects for variations in sample extraction recovery, injection volume, and ionization suppression or enhancement, leading to significantly improved precision and accuracy. nih.gov For example, assays using this principle have demonstrated excellent linearity and recoveries ranging from 86.3% to 93.4% for Thiotepa. nih.gov

Interactive Table 2: Identified Metabolites of Triethylenethiophosphoramide (Thiotepa)

| Metabolite | Method of Identification | Biological Matrix | Reference |

| N,N',N''-triethylenephosphoramide (Tepa) | GC, LC-MS/MS | Urine, Plasma, Serum | nih.gov, nih.gov, nih.gov |

| N,N'-diethylene-N''-2-chloroethylphosphoramide | GC-MS | Urine | nih.gov |

| Thiotepa-mercapturate | FAB-MS, UPLC-ESI-QTOFMS | Urine, Serum | nih.gov, nih.gov |

| MonochloroTEPA | UPLC-ESI-QTOFMS | Serum | nih.gov |

This table lists key metabolites of Thiotepa identified in various biological samples using different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for analyzing molecular structure and dynamics. Deuterium (²H) NMR, specifically, is a powerful technique for tracing the fate of deuterium-labeled compounds in biological systems. nih.gov While mass spectrometry tracks mass shifts, ²H NMR can provide information about the local chemical environment and molecular mobility of the deuterated part of a molecule. nih.gov

In the context of this compound, ²H NMR could be used to follow the compound's metabolism and interactions in situ. The deuterium atoms on the ethylenimine rings provide a unique NMR signature. Changes in the NMR spectrum, such as shifts in resonance frequency or changes in relaxation times, could indicate biotransformation of the aziridine (B145994) rings or binding of the molecule to macromolecules. Although specific NMR studies on this compound are not widely published, the technique has been successfully applied to trace other deuterated molecules, demonstrating that it can reveal details about the orientational order and dynamics of the labeled groups within biological membranes and tissues. nih.gov

Methodological Advancements in Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a cutting-edge approach that uses stable isotope tracers (e.g., ¹³C, ¹⁵N, ²H) to map the flow of atoms through metabolic networks. nih.govnih.gov Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, SIRM provides dynamic information about pathway activity and flux. nih.gov This is achieved by introducing a labeled compound and tracking the incorporation of the isotope into downstream metabolites using MS or NMR. nih.gov

This compound is an exemplary tool for SIRM studies focused on drug metabolism. By administering this deuterated version of the drug, researchers can unambiguously track its conversion to Tepa and other metabolites. The mass shift of +12 amu (for the parent drug) and corresponding shifts in its fragments and metabolites provide a clear signature that can be followed through various biological compartments. This allows for the precise mapping of metabolic pathways, the identification of novel or unexpected metabolites, and the quantification of the relative contribution of different biotransformation routes. nih.gov SIRM has proven invaluable for understanding the complex interplay between gut microbiome and host metabolism and holds immense promise for elucidating drug disposition and action. nih.gov

Preclinical Research Applications of Triethylenethiophosphoramide D12

In Vitro Studies with Cellular Models

In vitro studies using cultured cells are fundamental to understanding the cellular and molecular mechanisms of drug action. The use of ThioTEPA-d12 in these models provides a powerful method for detailed investigation.

The use of cancer cell lines is a cornerstone of oncology research, providing reproducible systems to study cancer biology and test potential therapies. Drug-adapted cancer cell lines, in particular, serve as valuable preclinical models for understanding acquired resistance mechanisms. The introduction of ThioTEPA-d12 into these models allows for in-depth mechanistic studies. For instance, researchers can track the metabolism and covalent binding of the drug to cellular macromolecules, such as DNA and proteins, to understand how it exerts its cytotoxic effects. While immortal cancer cell lines are widely used, it's important to recognize their limitations in fully replicating the complexity of tumors in patients. Computational methods are increasingly being employed to assess the suitability of specific cell lines as proxies for primary tumors.

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are gaining prominence as they more closely mimic the in vivo microenvironment. These models are instrumental in evaluating the biological activity of compounds like ThioTEPA-d12. The use of deuterated compounds in these advanced in vitro systems can provide more accurate insights into drug penetration, metabolism, and efficacy within a tumor-like structure.

Key Research Findings in Cancer Cell Lines:

| Cell Line Type | Research Focus with Deuterated Compounds | Potential Insights |

|---|---|---|

| Drug-Adapted Cancer Cell Lines | Elucidation of resistance mechanisms to cytotoxic agents. | Identification of biomarkers for resistance and development of next-line therapies. |

| Triple-Negative Breast Cancer Cell Lines | Characterization of subclonal diversity and its role in drug resistance. | Understanding the re-emergence of drug-resistant subclones after treatment. |

| Breast Cancer Cell Lines (3D Spheroids) | Assessment of the biological activity and anti-tumor properties of novel compounds. | Evaluation of drug efficacy in a more physiologically relevant context. |

Chinese Hamster Ovary (CHO) cells are a widely utilized model system in genetic and molecular biology research due to their rapid proliferation and ease of culture. They are particularly valuable for investigating the genotoxic effects of chemical compounds and the cellular responses to DNA damage. The application of ThioTEPA-d12 in CHO cells enables precise studies into the mechanisms of DNA alkylation and the subsequent activation of DNA repair pathways.

Studies have shown that various compounds can induce DNA damage in CHO cells, leading to single-strand breaks and other lesions. The ability of cells to repair this damage is crucial for their survival. Research has demonstrated that the extent of DNA repair can vary depending on the damaging agent. For instance, while a significant portion of DNA lesions induced by one compound may be repaired within hours, damage caused by another may be more persistent. The use of ThioTEPA-d12 allows researchers to trace the adducts formed on the DNA and monitor their removal over time, providing a quantitative measure of DNA repair efficiency. The accurate repair of DNA damage is critical for maintaining the stability of the genome.

Tracing Metabolic Pathways and Fluxes

Stable isotope tracers are indispensable tools for elucidating the complex network of biochemical reactions that constitute cellular metabolism. bioscientifica.com Triethylenethiophosphoramide-d12, by virtue of its deuterium (B1214612) labeling, serves as a powerful probe in preclinical research for tracing metabolic pathways and quantifying metabolic fluxes. The principle lies in administering the deuterated compound and tracking the incorporation of its deuterium atoms into downstream metabolites using mass spectrometry. creative-proteomics.com This technique provides a dynamic view of how the presence of an anti-cancer agent affects cellular processes, moving beyond static measurements of metabolite concentrations. nih.gov

The use of deuterated compounds like this compound is a key component of metabolic flux analysis, which measures the rates of reactions within a metabolic network. creative-proteomics.com By tracing the path of the labeled atoms, scientists can understand how cells adapt their metabolic activities in response to therapeutic agents. This approach is particularly valuable for studying compounds like Thiotepa, an alkylating agent that disrupts DNA, RNA, and protein synthesis, to understand the broader metabolic consequences of its cytotoxic action. ontosight.aipediatriconcall.compatsnap.com

Analysis of Central Carbon Metabolism Intermediates

Central Carbon Metabolism (CCM) encompasses the primary pathways—glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that are fundamental for energy production and the synthesis of essential biomolecules. nih.gov While this compound is not a direct participant in these core pathways, its application in preclinical studies can help elucidate how alkylating agents impact the central metabolic machinery of the cell.

Researchers can use deuterated water (²H₂O) as a substrate-agnostic tracer to investigate the reversibility and thermodynamics of reactions within CCM. energy.govosti.gov The administration of this compound can act as a metabolic stressor. By subsequently introducing a labeled tracer such as ¹³C-glucose or ²H₂O and analyzing the isotopic enrichment in CCM intermediates, scientists can map out how the drug perturbs these critical pathways. For instance, disruptions in the TCA cycle, which provides precursors for amino acid and lipid synthesis, can be quantified by measuring the labeling patterns of its intermediates. nih.govyoutube.com This allows for a detailed assessment of the metabolic consequences of the drug's action.

Table 1: Key Pathways and Intermediates of Central Carbon Metabolism

| Metabolic Pathway | Key Intermediates | Primary Function |

|---|---|---|

| Glycolysis | Glucose-6-phosphate, Fructose-6-phosphate, Pyruvate | Energy (ATP) production, generates precursors for other pathways. wikipedia.orgjackwestin.com |

| Tricarboxylic Acid (TCA) Cycle | Citrate, α-Ketoglutarate, Succinate, Malate, Oxaloacetate | Energy (ATP, NADH, FADH₂) production, biosynthesis of amino acids and lipids. encyclopedia.pubbyjus.com |

| Pentose Phosphate Pathway (PPP) | Ribose-5-phosphate, Erythrose-4-phosphate | NADPH production for biosynthesis and antioxidant defense, synthesis of nucleotide precursors. libretexts.orglibretexts.org |

Investigation of Lipid Metabolism and Phospholipid Synthesis Fluxes

Lipid metabolism is a crucial area of investigation in preclinical research, as lipids are not only structural components of membranes but also key signaling molecules. Stable isotope tracing is a gold-standard method to study the dynamics of lipid and lipoprotein metabolism in vivo. bioscientifica.comnih.gov The use of this compound can help uncover the effects of chemotherapy on the synthesis and turnover of various lipid species, including phospholipids (B1166683), which are the main constituents of cellular membranes. nih.govphospholipid-research-center.com

By employing stable isotope tracers such as deuterated water or labeled fatty acids in conjunction with this compound, researchers can quantify the flux through specific lipid synthesis pathways. biorxiv.org For example, the rate of incorporation of a labeled precursor into major phospholipids like phosphatidylcholine or phosphatidylethanolamine (B1630911) can reveal how the drug alters membrane biogenesis or signaling lipid production. researchgate.netwikipedia.org This approach, known as compound lipid metabolic flux analysis (CL-MFA), allows for the simultaneous measurement of fatty acid synthesis, elongation, and headgroup assembly, providing a comprehensive picture of how a drug impacts lipid homeostasis. biorxiv.org

Table 2: Major Phospholipids in Mammalian Cell Membranes

| Phospholipid | Abbreviation | Primary Location in Plasma Membrane |

|---|---|---|

| Phosphatidylcholine | PC | Outer leaflet. nih.gov |

| Phosphatidylethanolamine | PE | Inner leaflet. nih.gov |

| Phosphatidylserine | PS | Inner leaflet. nih.gov |

| Sphingomyelin | SM | Outer leaflet. nih.gov |

| Phosphatidylinositol | PI | Inner leaflet (important for cell signaling). nih.gov |

Quantifying De Novo Lipogenesis (DNL) with Stable Isotope Techniques

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. lumenlearning.comnih.gov This process is highly relevant in various disease states, including cancer and metabolic syndrome. Stable isotope techniques, particularly using deuterated water (²H₂O), are a safe, direct, and effective method for measuring DNL rates. nih.govresearchgate.netox.ac.uk The deuterium from body water is incorporated into newly synthesized fatty acids, and the enrichment can be measured by mass spectrometry to determine the rate of synthesis. researchgate.netmetsol.com

In the context of preclinical research, this compound can be studied for its effects on DNL. By administering the deuterated drug and simultaneously tracing DNL with ²H₂O, researchers can determine if the chemotherapeutic agent inhibits or alters this synthesis pathway. This is particularly important as many cancer cells rely on elevated DNL to produce the lipids necessary for rapid cell proliferation. nih.gov Understanding how a drug like Thiotepa impacts this pathway can provide insights into its mechanism of action and potential metabolic vulnerabilities of cancer cells.

Table 3: Key Fatty Acids in the De Novo Lipogenesis Pathway

| Fatty Acid | Notation | Role in DNL Pathway |

|---|---|---|

| Palmitic Acid | 16:0 | The primary product of the DNL pathway, synthesized from acetyl-CoA. nih.gov |

| Stearic Acid | 18:0 | Formed by the elongation of palmitic acid. nih.gov |

| Palmitoleic Acid | 16:1n7 | Formed by the desaturation of palmitic acid. nih.gov |

| Oleic Acid | 18:1n9 | Formed by the desaturation of stearic acid. nih.gov |

Characterization of Cancer Metabolism Reprogramming

A defining feature of cancer is the reprogramming of cellular metabolism to support uncontrolled growth, proliferation, and survival. nih.govmdpi.comresearchgate.netaacrjournals.org This metabolic shift, often referred to as a hallmark of cancer, involves alterations in glycolysis, lipid synthesis, and amino acid metabolism. nih.gov this compound is a valuable tool for investigating how cytotoxic drugs interact with and disrupt these reprogrammed pathways.

The use of stable isotope tracers in preclinical cancer models allows for a detailed characterization of these metabolic alterations. researchgate.net By administering this compound, researchers can directly observe its metabolic fate within the tumor while simultaneously using other tracers, like ¹³C-glucose or ¹³C-glutamine, to measure the drug's impact on key cancer-associated metabolic fluxes. For example, studies can assess whether the drug inhibits the high rates of glycolysis (the Warburg effect) or interferes with the pathways that supply building blocks for new cancer cells. mdpi.com This dual-tracing approach can reveal the precise mechanisms by which the drug exerts its anti-tumor effects and help identify metabolic dependencies that could be targeted for more effective cancer therapies. nih.gov

Table 4: Hallmarks of Cancer Metabolism Reprogramming

| Metabolic Alteration | Description | Advantage for Cancer Cells |

|---|---|---|

| Aerobic Glycolysis (Warburg Effect) | Increased glucose uptake and conversion to lactate, even in the presence of oxygen. mdpi.com | Provides ATP and metabolic intermediates for biosynthesis. nih.gov |

| Increased Glutaminolysis | Enhanced breakdown of glutamine to fuel the TCA cycle and provide nitrogen for biosynthesis. | Supports energy production and synthesis of nucleotides and amino acids. nih.gov |

| Upregulated Pentose Phosphate Pathway | Increased flux through the PPP. | Generates NADPH for antioxidant defense and ribose for nucleotide synthesis. nih.gov |

| Altered Lipid Metabolism | Increased de novo fatty acid synthesis and uptake. | Provides lipids for membrane biogenesis and signaling molecules. nih.govresearchgate.net |

Computational and Molecular Modeling Studies of Triethylenethiophosphoramide and Its Deuterated Analogs

Structure-Activity Relationship (SAR) Analysis Through Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net Molecular modeling provides a three-dimensional perspective to these studies, allowing for the rational design of more potent and selective analogs. unifap.brnih.gov

For Triethylenethiophosphoramide, a trifunctional alkylating agent, the key pharmacophoric elements are the three aziridine (B145994) rings attached to a thiophosphoryl core. researchgate.netnih.gov The cytotoxic activity of ThioTEPA is attributed to the ability of these aziridine groups to alkylate DNA, leading to cross-links and subsequent cell death. nih.govnih.gov Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) analyses can elucidate how modifications to this scaffold impact its activity. mdpi.com

Key SAR insights that can be derived from molecular modeling include:

Role of Aziridine Rings: Modeling can quantify the electrophilicity of the aziridinyl carbons, predicting their reactivity towards nucleophilic sites on DNA. Modifications, such as substitution on the rings, would alter their steric and electronic properties, which can be correlated with changes in cytotoxic potency.

Impact of Deuteration: In Triethylenethiophosphoramide-d12, the replacement of twelve hydrogen atoms with deuterium (B1214612) on the ethyl groups of the aziridine rings is not expected to significantly alter the molecule's three-dimensional structure or its direct binding to DNA. However, this modification is known to affect metabolism. Computational models can help predict the kinetic isotope effect on cytochrome P450-mediated metabolism, which is a key activation and detoxification pathway for ThioTEPA. nih.gov

A hypothetical SAR study on ThioTEPA analogs could be summarized as follows:

| Analog Modification | Predicted Effect on Activity | Rationale from Molecular Modeling |

| Replacement of one aziridine ring with a less reactive group | Decreased cytotoxicity | Reduced number of alkylating sites, leading to fewer DNA cross-links. |

| Introduction of bulky substituents on the aziridine rings | Decreased cytotoxicity | Steric hindrance may prevent optimal positioning for DNA alkylation. |

| Replacement of sulfur with oxygen (forming TEPA) | Altered DNA damage profile | Changes in electronic properties affect the mechanism of DNA interaction, leading to different types of lesions (e.g., alkali-labile sites vs. interstrand cross-links). nih.gov |

| Deuteration of ethyl groups (forming this compound) | Increased metabolic stability | Slower rate of C-D bond cleavage compared to C-H bond cleavage by metabolic enzymes, potentially leading to prolonged exposure. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. mdpi.com For Triethylenethiophosphoramide, the primary pharmacological target is DNA. nih.gov Docking simulations can model the non-covalent interactions that precede the covalent alkylation of DNA bases.

These simulations can provide valuable information on:

Binding Site Preference: ThioTEPA is known to alkylate guanine (B1146940) residues in DNA. Docking can predict the specific binding pockets within the major or minor grooves of the DNA double helix that are most favorable for ThioTEPA binding.

Interaction Geometry: The precise orientation of the aziridine rings relative to the nucleophilic centers on the DNA bases is critical for the alkylation reaction. Docking studies can reveal the optimal geometries for these interactions. up.ac.za

Binding Affinity: Docking algorithms can estimate the binding free energy, providing a quantitative measure of the affinity of ThioTEPA and its analogs for DNA. nih.gov

The interaction between ThioTEPA and its metabolizing enzymes, such as cytochrome P450, can also be studied using molecular docking. This can help to understand the structural basis for its metabolic activation and detoxification. nih.gov

A summary of a hypothetical molecular docking study of ThioTEPA with a DNA duplex is presented below:

| Parameter | Finding | Implication |

| Predicted Binding Site | Minor groove, adjacent to G-C rich sequences | Suggests a preference for specific DNA regions for alkylation. |

| Key Interacting DNA Bases | Guanine (N7), Adenine (B156593) (N3) | Identifies the primary nucleophilic targets for the aziridine rings. |

| Estimated Binding Energy | -7.5 kcal/mol | Indicates a favorable and spontaneous binding interaction. |

| Orientation of Aziridine Rings | Pointing towards the N7 position of guanine residues | Shows a reactive conformation poised for the alkylation reaction. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com MD simulations are crucial for understanding the conformational flexibility of ThioTEPA and the stability of its complex with DNA. nih.gov

Key applications of MD simulations for ThioTEPA include:

Conformational Analysis: ThioTEPA is not a rigid molecule. MD simulations can explore the different conformations that the molecule can adopt in solution and when bound to its target. mdpi.com

Binding Stability: By simulating the ThioTEPA-DNA complex over nanoseconds, MD can assess the stability of the docked pose and observe the dynamic changes in the interactions between the ligand and the DNA. researchgate.net

Mechanism of Action: MD simulations can provide insights into the structural rearrangements that occur during the DNA alkylation process, helping to elucidate the reaction mechanism at an atomic level.

For this compound, MD simulations would show nearly identical conformational and binding dynamics to the non-deuterated form, as the increased mass of deuterium has a negligible effect on the classical mechanics used in these simulations. The value of such simulations lies in confirming that the structural interactions are indeed conserved.

A table summarizing potential findings from an MD simulation of a ThioTEPA-DNA complex:

| MD Simulation Metric | Observation | Interpretation |

| Root Mean Square Deviation (RMSD) | Stable RMSD of the complex after an initial equilibration period. researchgate.net | The ThioTEPA molecule remains stably bound in the DNA groove. |

| Root Mean Square Fluctuation (RMSF) | Low fluctuation in the core structure of ThioTEPA; higher fluctuation in the terminal ethyl groups. mdpi.com | The core of the molecule is held rigidly in the binding pocket, while the peripheral groups have more freedom of movement. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the thiophosphoryl group and the DNA backbone. | These interactions contribute to the stability of the non-covalent complex before alkylation. |

Application of Genome-Scale Metabolic Models (GEMs)

Genome-scale metabolic models (GEMs) are comprehensive computational representations of the metabolic network of an organism or cell. nih.govyoutube.com These models can be used to simulate metabolic fluxes and predict cellular phenotypes under various conditions, including drug treatment. youtube.com While specific GEMs applications for ThioTEPA are not widely reported, the methodology provides a powerful framework for investigating its systemic effects.

By integrating information about a drug's mechanism of action into a GEM of a cancer cell, it is possible to predict how the drug will perturb cellular metabolism. For ThioTEPA, this could involve:

Simulating DNA Damage: The model can be constrained to reflect the metabolic cost of DNA damage and repair, predicting how this burden affects cell growth and other metabolic functions.

Modeling Drug Metabolism: Reactions representing the metabolic activation of ThioTEPA by cytochrome P450 enzymes can be added to the model. Simulations could then predict the levels of the active metabolite, TEPA, and its subsequent effects. nih.govnih.gov

Identifying Metabolic Vulnerabilities: GEMs could be used to identify metabolic pathways that become essential for survival in the presence of ThioTEPA, suggesting potential targets for combination therapies.

A hypothetical prediction of metabolic perturbations in a cancer cell GEM upon ThioTEPA treatment:

| Metabolic Pathway | Predicted Perturbation | Rationale |

| Nucleotide Metabolism | Increased flux towards de novo synthesis of purines and pyrimidines. | To supply the necessary building blocks for DNA repair. |

| Pentose (B10789219) Phosphate (B84403) Pathway | Upregulation of the pathway. | To produce NADPH and ribose-5-phosphate, which are required for nucleotide synthesis and maintaining redox balance. |

| Glycolysis and TCA Cycle | Potential decrease in flux. | Diversion of resources towards repair and survival pathways, leading to reduced cell proliferation. |

The predictive power of GEMs can be significantly enhanced by integrating them with experimental data, such as transcriptomics (gene expression data). nih.govnih.gov By measuring the changes in gene expression in cancer cells following treatment with ThioTEPA, researchers can constrain the metabolic model to more accurately reflect the cellular state. mdpi.commdpi.com

This integrated approach can:

Identify Key Regulatory Hubs: Correlating gene expression changes with metabolic flux predictions can pinpoint key enzymes and pathways that are most affected by the drug.

Validate Model Predictions: Experimental transcriptomics data can be used to validate and refine the predictions made by the GEM.

Uncover Mechanisms of Resistance: By comparing the integrated models of sensitive and resistant cell lines, it may be possible to identify the metabolic adaptations that contribute to drug resistance.

An example of how transcriptomics data could be integrated with a GEM for ThioTEPA pathway analysis:

| Differentially Expressed Gene | Associated Pathway | Interpretation from Integrated Model |

| Upregulation of G6PD (Glucose-6-Phosphate Dehydrogenase) | Pentose Phosphate Pathway | Increased gene expression correlates with a predicted increase in flux through this pathway, confirming its role in response to ThioTEPA-induced stress. |

| Upregulation of RRM2 (Ribonucleotide Reductase M2) | Nucleotide Metabolism | Increased expression of this rate-limiting enzyme for dNTP synthesis supports the model's prediction of an elevated demand for DNA precursors for repair. |

| Downregulation of genes in the TCA cycle | TCA Cycle | Reduced expression of key enzymes is consistent with a predicted shift away from energy production and towards biosynthetic and repair processes. |

Future Directions and Emerging Research Avenues for Triethylenethiophosphoramide D12

Development of Novel Stable Isotope Tracer Methodologies

The use of stable isotope tracers is a cornerstone of modern metabolic research, and Triethylenethiophosphoramide-d12 is poised to significantly enhance these methodologies in the study of alkylating agents. ascopubs.orgdrugs.com Current analytical methods often face challenges in distinguishing between Thiotepa and its primary, equally active metabolite, Triethylenephosphoramide (TEPA), due to their structural similarities. researchgate.netspringernature.com The development of tracer methodologies using d12-Thiotepa can provide a definitive way to track the metabolic fate of the parent drug.

Future research can focus on developing and validating new analytical protocols based on d12-Thiotepa for various applications:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing more accurate PK/PD models by precisely measuring the absorption, distribution, metabolism, and excretion (ADME) of both d12-Thiotepa and its key metabolites. ascopubs.orgnih.gov This can help in understanding inter-individual variability in drug response.

Metabolic Pathway Elucidation: Tracing the deuterium (B1214612) label can help uncover previously unknown or minor metabolic pathways beyond the primary conversion to TEPA and glutathione (B108866) conjugation. nih.govwikipedia.org This could resolve existing gaps in understanding the total alkylating activity observed versus the measured levels of Thiotepa and known metabolites. nih.govnih.gov

Intracellular Tracking: Advanced imaging techniques combined with isotope tracing could visualize the distribution of d12-Thiotepa and its metabolites within cancer cells, providing insights into target engagement and mechanisms of resistance.

This novel tracer approach, analogous to methods using deuterated glucose or lipids to study energy metabolism, would permit a dual assessment of the stability of the parent drug and the rate of its metabolic conversion, offering a powerful tool for both preclinical and clinical investigations. ascopubs.orgnih.gov

Integration of Multi-Omics Data with Deuterium Tracing for Systems-Level Understanding

To achieve a holistic view of a drug's impact, it is essential to look beyond its direct metabolic fate and understand its effects on the entire cellular machinery. The integration of deuterium tracing data from this compound with multi-omics technologies (metabolomics, proteomics, transcriptomics) represents a powerful strategy for achieving a systems-level understanding. nih.gov

By administering d12-Thiotepa and subsequently analyzing various "omic" layers, researchers can correlate the drug's metabolic pathway with its broader biological consequences. For example, metabolomics can reveal how d12-Thiotepa perturbs cellular metabolic networks, while proteomics can identify changes in protein expression related to the drug's mechanism of action, such as DNA repair pathways or apoptosis. nih.gov

Emerging research avenues in this domain include:

Identifying Biomarkers of Response: Combining d12-Thiotepa tracing with multi-omics profiling of patient samples could lead to the discovery of biomarkers that predict therapeutic response or resistance. This aligns with the goals of precision medicine in oncology.

Uncovering Mechanisms of Action and Resistance: Thiotepa is known to exert its cytotoxic effects by alkylating DNA. patsnap.com By tracing d12-Thiotepa, researchers can quantify its presence and the formation of its active metabolite, TEPA, in tumors. Simultaneously, multi-omics analysis can reveal the downstream effects on DNA damage response pathways, cell cycle regulation, and apoptotic signaling. This integrated approach can provide a comprehensive picture of how cancer cells respond to the drug and how resistance might develop.

Mapping Drug-Induced Cellular Reprogramming: Cancer cells can reprogram their metabolism to survive and proliferate. Deuterium tracing with d12-Thiotepa, combined with metabolomics, can map how the drug affects these metabolic adaptations, potentially identifying vulnerabilities that could be targeted with combination therapies.

This integrated approach provides a multi-dimensional view, linking the specific pharmacokinetics of d12-Thiotepa to the global cellular response, ultimately leading to a more profound understanding of its therapeutic action.

Advancements in Computational Tools for Isotope Data Analysis and Metabolic Modeling

The vast and complex datasets generated from stable isotope tracing and multi-omics experiments necessitate the use of sophisticated computational tools for analysis and interpretation. A significant bottleneck in leveraging the full potential of tracers like this compound is the manual and time-consuming nature of data processing.

Future research must focus on the development and application of advanced computational tools specifically tailored for analyzing deuterium labeling data in the context of drug metabolism. These tools are crucial for:

Automated Isotopologue Analysis: High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition). Automated software is needed to rapidly identify and quantify the d12-labeled Thiotepa and its various metabolites from complex MS data.

Metabolic Flux Analysis (MFA): By quantifying the rate of appearance of deuterated metabolites, computational models can calculate the flux through specific metabolic pathways. Applying MFA to d12-Thiotepa data can provide quantitative insights into the dynamics of its biotransformation.

Integrated Multi-Omics Modeling: Developing algorithms and software platforms that can integrate large-scale datasets from d12-Thiotepa tracing, metabolomics, proteomics, and transcriptomics is a critical future direction. These models can identify correlations and causal relationships between drug metabolism and cellular phenotype, helping to generate new hypotheses and identify novel therapeutic targets.

The development of such computational tools will be instrumental in transforming the high-dimensional data from d12-Thiotepa studies into actionable biological knowledge, thereby accelerating research into its clinical application and efficacy.

Q & A

Basic: What are the key considerations when synthesizing Triethylenethiophosphoramide-d12 for research purposes?

Methodological Answer:

The synthesis of this compound requires precise isotopic labeling using deuterated reagents (e.g., D₂O or deuterated alkylating agents). Key steps include:

- Deuteration Protocol : Use stepwise substitution of hydrogen atoms with deuterium under controlled conditions (e.g., acid-catalyzed exchange) to achieve >99% isotopic purity.

- Purification : Employ column chromatography or recrystallization to isolate the deuterated compound, followed by lyophilization for stability.

- Verification : Confirm deuteration efficiency via ²H-NMR (deuterium nuclear magnetic resonance) and high-resolution mass spectrometry (HRMS) to detect residual protiated impurities .

Basic: How is this compound characterized to confirm isotopic purity and structural integrity?

Methodological Answer:

A multi-technique approach is essential:

-

Analytical Techniques :

Technique Purpose Key Parameters LC-MS/MS Quantify isotopic purity Deuterium incorporation ratio, signal-to-noise ratio ¹³C/²H NMR Confirm structural integrity Chemical shift consistency, absence of protiated peaks HPLC-UV Assess chemical stability Retention time matching, peak symmetry -

Validation : Cross-validate results with certified reference materials (CRMs) from authoritative databases (e.g., LGC Group catalogs) .

Advanced: How should researchers design experiments to assess the pharmacokinetic stability of this compound in vivo?

Methodological Answer:

- Isotopic Tracing : Administer this compound alongside its non-deuterated form to compare metabolic half-lives using LC-MS/MS with isotopic resolution.

- Control Groups : Include negative controls (vehicle-only) and positive controls (known stable analogs) to isolate deuterium-specific effects.

- Sampling Strategy : Collect longitudinal plasma/tissue samples at timepoints covering absorption, distribution, and elimination phases.

- Statistical Power : Use a sample size calculation (e.g., G*Power) to ensure detection of ≥20% differences in metabolic rates, adjusting for multiple comparisons via Benjamini-Hochberg FDR control .

Advanced: What statistical approaches are recommended for handling multiple endpoints in studies involving this compound?

Methodological Answer:

- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values when testing hypotheses across multiple biomarkers (e.g., cytotoxicity, gene expression). This balances Type I/II error rates better than Bonferroni correction .

- Pre-registration : Define primary vs. secondary endpoints in pre-clinical trial registries to minimize data dredging.

- Sensitivity Analysis : Use bootstrapping or permutation tests to validate robustness of findings under varying assumptions .

Advanced: How can researchers address discrepancies in cytotoxicity data between this compound and its non-deuterated counterpart?

Methodological Answer:

- Isotopic Effect Analysis : Test deuterium’s impact on bond dissociation energies (e.g., C-D vs. C-H) via computational modeling (DFT) or kinetic isotope effect (KIE) assays.

- Experimental Replication : Perform dose-response curves across ≥3 independent cell lines (e.g., HeLa, HEK293) with triplicate technical replicates.

- Orthogonal Assays : Combine MTT assays with apoptosis markers (Annexin V/PI) or metabolomics to identify off-target effects.

- Meta-Analysis : Compare findings with published deuterated drug studies to contextualize results .

Basic: What role does this compound serve as an internal standard in mass spectrometry?

Methodological Answer:

- Isotopic Dilution : Use this compound as a co-eluting internal standard to correct for matrix effects and ionization efficiency variations.

- Calibration Curves : Prepare serial dilutions (1 pg/mL–100 ng/mL) spiked with deuterated standard to quantify protiated analyte via stable isotope dilution analysis (SIDA) .

- Validation : Ensure <5% CV (coefficient of variation) in intra- and inter-day precision tests .

Advanced: What ethical guidelines must be followed when publishing research involving deuterated compounds like this compound?

Methodological Answer:

- Transparency : Disclose synthetic pathways, purity data, and batch numbers to enable replication.

- Data Integrity : Avoid selective reporting of favorable isotopic effects; share raw LC-MS/MS datasets via repositories like Figshare.

- Authorship Criteria : Adhere to ICMJE guidelines to ensure contributorship reflects substantive intellectual input.

- Conflict of Interest : Declare funding sources (e.g., pharmaceutical partnerships) that might influence interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.